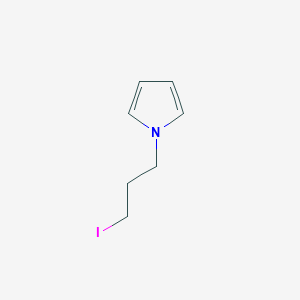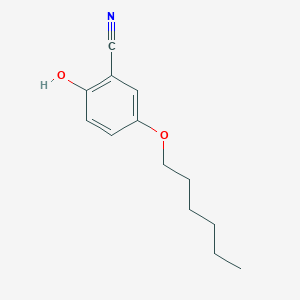
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid is a complex organic compound known for its vibrant color and unique chemical properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid typically involves a multi-step process. One common method starts with the diazotization of 1,8-dihydroxy-3,6-disulfo-2-naphthylamine, followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.
科学研究应用
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography, due to its strong absorbance in the visible spectrum.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of dyes and pigments, contributing to the vibrant colors in textiles and other materials.
作用机制
The mechanism of action of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a crucial role in its applications in analytical chemistry.
相似化合物的比较
Similar Compounds
- 2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
- 3-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
- 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-mandelic acid
Uniqueness
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid stands out due to its specific structural configuration, which imparts unique chemical properties and reactivity. Its strong absorbance in the visible spectrum and ability to form stable complexes with metal ions make it particularly valuable in analytical applications.
属性
CAS 编号 |
36913-07-2 |
|---|---|
分子式 |
C17H12N2O11S2 |
分子量 |
484.4 g/mol |
IUPAC 名称 |
4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H12N2O11S2/c20-11-5-8(1-2-10(11)17(23)24)18-19-15-13(32(28,29)30)4-7-3-9(31(25,26)27)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24)(H,25,26,27)(H,28,29,30) |
InChI 键 |
AVQNYAVVZFBCKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



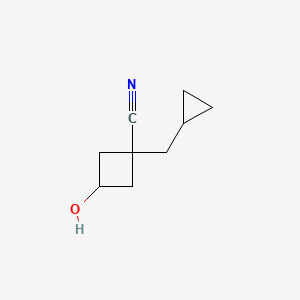
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
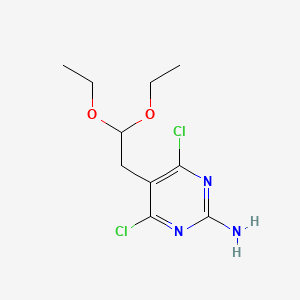
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)

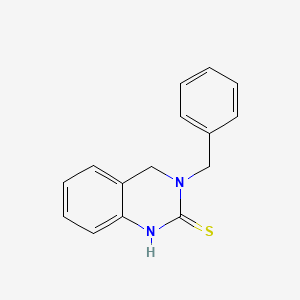
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
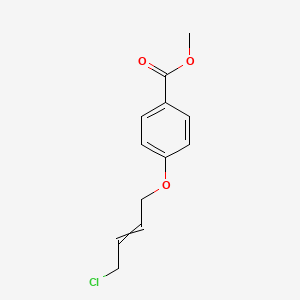
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
